
Chlorprothixene
Descripción general
Descripción
Chlorprothixene is a typical antipsychotic drug belonging to the thioxanthene class. It is primarily used in the treatment of psychotic disorders such as schizophrenia and acute mania associated with bipolar disorders . This compound is known for its strong sedative properties and is also used to manage anxiety, agitation, and severe nausea .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Chlorprothixene can be synthesized through a series of chemical reactions starting from thioxanthene. The key steps involve chlorination and subsequent reaction with a propylamine derivative. The reaction conditions typically require controlled temperatures and the use of specific catalysts to ensure the desired product is obtained .
Industrial Production Methods
In industrial settings, this compound is produced using large-scale chemical reactors that allow for precise control of reaction conditions. The process involves the use of high-purity reagents and solvents to achieve a high yield of the final product. The compound is then purified through crystallization and other separation techniques to ensure its pharmaceutical grade .
Análisis De Reacciones Químicas
Types of Reactions
Chlorprothixene undergoes several types of chemical reactions, including:
Oxidation: this compound can be oxidized to form various metabolites.
Reduction: The compound can be reduced under specific conditions to yield different derivatives.
Substitution: This compound can participate in substitution reactions, particularly involving the chlorine atom.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride. The reactions are typically carried out under controlled temperatures and in the presence of suitable solvents .
Major Products Formed
The major products formed from the reactions of this compound include its various metabolites and derivatives, which can have different pharmacological properties .
Aplicaciones Científicas De Investigación
Introduction to Chlorprothixene
This compound is an antipsychotic medication belonging to the thioxanthene class, primarily used for treating various psychiatric conditions. Its chemical structure is similar to chlorpromazine, another well-known antipsychotic. This compound acts mainly by blocking dopamine receptors in the brain, which helps alleviate symptoms of psychosis, anxiety, and agitation.
Psychiatric Disorders
This compound has been studied extensively for its efficacy in treating acute and chronic schizophrenia, as well as severe neurotic conditions characterized by agitation and anxiety. Clinical evidence suggests that it may be effective in managing these disorders, although more rigorous studies are needed to confirm its therapeutic efficacy due to the variability in study designs and controls .
Sedative-Hypnotic Use
In addition to its primary use as an antipsychotic, this compound is often prescribed off-label for sedative-hypnotic purposes. Low doses have been associated with improved sleep quality and reduced anxiety, making it a valuable option in settings where traditional sedatives may pose risks .
Cardiometabolic Risks
Recent studies have highlighted potential cardiometabolic risks associated with this compound use. Research indicates that cumulative doses of this compound may be linked to an increased risk of diabetes and major adverse cardiovascular events (MACE) compared to other antipsychotics like quetiapine. For instance, a study found that patients using this compound had a hazard ratio of 1.16 for diabetes risk and 1.12 for MACE when compared to quetiapine users .
Environmental Impact Studies
This compound's environmental fate has also been investigated, revealing its potential ecotoxicological effects and photo-transformations. These studies are crucial as they assess the drug's biodegradation and persistence in the environment, which can inform both environmental safety protocols and pharmaceutical disposal practices .
Case Study 1: Overdose Management
A notable case involved a patient who ingested approximately 10 grams of this compound, leading to severe cardiorespiratory complications. The management included hemoperfusion combined with hemodialysis, which significantly improved the patient's condition despite only a small fraction of the drug being eliminated from circulation .
Case Study 2: Long-term Efficacy in Schizophrenia
A multicenter study assessed this compound's long-term efficacy in patients with schizophrenia. Results indicated that while this compound provided symptomatic relief, there were concerns regarding side effects such as sedation and orthostatic hypotension, emphasizing the need for careful monitoring during treatment .
Table 1: Comparison of this compound with Other Antipsychotics
Feature | This compound | Quetiapine | Chlorpromazine |
---|---|---|---|
Antipsychotic Potency | Low | Moderate | High |
Common Side Effects | Sedation, hypotension | Sedation, weight gain | Sedation, EPS |
Risk of Diabetes | Yes | Lower risk | Yes |
Off-label Uses | Sedative | Mood stabilizer | None specified |
Table 2: Clinical Outcomes of this compound Use
Outcome | Hazard Ratio (HR) | Confidence Interval (CI) |
---|---|---|
Diabetes | 1.16 | 1.08–1.25 |
Major Adverse Cardiovascular Events (MACE) | 1.12 | 1.04–1.21 |
Mecanismo De Acción
Chlorprothixene exerts its effects by blocking postsynaptic mesolimbic dopaminergic D1 and D2 receptors in the brain. This action helps to reduce the symptoms of psychosis by decreasing the activity of dopamine, a neurotransmitter involved in mood regulation . Additionally, this compound blocks serotonin, histamine, and muscarinic receptors, contributing to its sedative and antiemetic effects .
Comparación Con Compuestos Similares
Chlorprothixene is structurally related to chlorpromazine, another typical antipsychotic. Both compounds share similar pharmacological properties, including their sedative effects and side effect profiles . this compound is noted for having a lower incidence of allergic side effects and liver damage compared to chlorpromazine . Other similar compounds include thioxanthene derivatives like flupentixol and zuclopenthixol, which also exhibit antipsychotic properties but differ in their potency and side effect profiles .
Actividad Biológica
Chlorprothixene is a thioxanthene derivative, primarily recognized for its antipsychotic properties. It acts as a dopamine receptor antagonist, particularly targeting D1 and D2 receptors in the mesolimbic system. This compound has been extensively studied for its biological activities, therapeutic applications, and associated risks. This article delves into the various aspects of this compound's biological activity, including its mechanisms of action, therapeutic uses, side effects, and recent research findings.
This compound exerts its biological effects through several mechanisms:
- Dopamine Receptor Antagonism : this compound blocks postsynaptic mesolimbic dopaminergic D1 and D2 receptors, which is crucial for its antipsychotic effects. This action reduces dopaminergic transmission in the brain, leading to decreased psychotic symptoms .
- Hormonal Effects : The drug also depresses the release of hypothalamic and hypophyseal hormones, impacting various physiological processes including metabolism and stress responses .
- Sedative Effects : this compound has significant sedative properties, which are beneficial in treating anxiety and sleep disorders but may lead to adverse effects such as sedation and anticholinergic side effects (e.g., dry mouth, constipation) due to its action on multiple neurotransmitter systems .
Therapeutic Applications
This compound is primarily used in the treatment of:
- Psychotic Disorders : It is effective in managing schizophrenia and other psychoses.
- Anxiety Disorders : Due to its sedative properties, it is utilized off-label for anxiety relief.
- Nausea and Vomiting : The drug exhibits antiemetic effects, making it useful in managing nausea associated with various conditions.
Recent Research Findings
Recent studies have highlighted both the therapeutic potential and risks associated with this compound:
-
Acute Myeloid Leukemia (AML) :
- A study identified this compound as a potential candidate for AML treatment. It was found to induce apoptosis (programmed cell death) and autophagy (cellular degradation) in AML cells by inhibiting tumor growth and reducing oncofusion proteins associated with leukemia . This suggests that this compound could be repurposed for cancer therapy.
-
Cardiometabolic Risks :
- Research indicates that low-dose this compound use is associated with an increased risk of diabetes and major adverse cardiovascular events (MACE). A nationwide cohort study showed that cumulative doses ≥6000 mg correlated with higher diabetes risk (OR: 1.15-1.63) and MACE risk (OR: 1.10-1.85) compared to quetiapine . These findings underscore the importance of monitoring metabolic health in patients receiving this medication.
Comparative Biological Activity
The following table summarizes key biological activities of this compound compared to other antipsychotics:
Drug | Dopamine Receptor Antagonism | Sedative Effects | Antiemetic Effects | Risk of Metabolic Disorders |
---|---|---|---|---|
This compound | Yes | High | Yes | Moderate |
Quetiapine | Yes | Moderate | Yes | High |
Olanzapine | Yes | Moderate | Yes | Very High |
Clozapine | Yes | Low | Yes | Very High |
Case Studies
Several case studies have documented the clinical implications of this compound use:
- A case study involving a patient with schizophrenia demonstrated significant symptom improvement after switching from another antipsychotic to this compound, highlighting its efficacy in treatment-resistant cases.
- Another case reported severe metabolic syndrome in a patient on long-term this compound therapy, emphasizing the need for regular monitoring of metabolic parameters in patients receiving this medication.
Propiedades
IUPAC Name |
(3Z)-3-(2-chlorothioxanthen-9-ylidene)-N,N-dimethylpropan-1-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18ClNS/c1-20(2)11-5-7-14-15-6-3-4-8-17(15)21-18-10-9-13(19)12-16(14)18/h3-4,6-10,12H,5,11H2,1-2H3/b14-7- | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WSPOMRSOLSGNFJ-AUWJEWJLSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCC=C1C2=CC=CC=C2SC3=C1C=C(C=C3)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)CC/C=C\1/C2=CC=CC=C2SC3=C1C=C(C=C3)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18ClNS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4022810 | |
Record name | Chlorprothixene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID4022810 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
315.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
14 [ug/mL] (The mean of the results at pH 7.4), FREELY SOL IN WATER @ PH 6-6.5 /HYDROCHLORIDE/, PRACTICALLY INSOL IN WATER; 1 G SOL IN 25 ML ALCOHOL, 10 ML ETHER, 2 ML CHLOROFORM, SOL IN PETROLEUM ETHER | |
Record name | SID26665646 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
Record name | Chlorprothixene | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB01239 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | CHLORPROTHIXENE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2808 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Mechanism of Action |
Chlorprothixene blocks postsynaptic mesolimbic dopaminergic D1 and D2 receptors in the brain; depresses the release of hypothalamic and hypophyseal hormones and is believed to depress the reticular activating system thus affecting basal metabolism, body temperature, wakefulness, vasomotor tone, and emesis., ...IT CAN BE EXPECTED TO DEPRESS THE CNS AT THE SUBCORTICAL LEVEL OF THE BRAIN, THE MIDBRAIN, & THE BRAIN STEM RETICULAR FORMATION., .../IT/ IS MORE ACTIVE THAN CHLORPROMAZINE IN INHIBITING POSTURAL REFLEXES & MOTOR COORDINATION & LESS ACTIVE IN ANTIHISTAMINIC EFFECTS. CHLORPROTHIXENE POSSESSES SEDATIVE, ADRENOLYTIC, HYPOTHERMIC, ANTICHOLINERGIC, & ANTIEMETIC PROPERTIES., Thioxanthenes are thought to benefit psychotic conditions by blocking postsynaptic dopamine receptors in the brain. They also produce an alpha-adrenergic blocking effect and depress the release of most hypothalamic and hypophyseal hormones. However, the concentration of prolactin is increased due to blockade of prolactin inhibitory factor (PIF), which inhibits the release of prolactin from the pituitary gland. /Thioxanthenes/, Chlorprothixene also inhibits the medullary chemoreceptor trigger zone to produce an antiemetic effect, and is also thought to cause an indirect reduction of stimuli to the brain stem reticular system to produce a sedative effect. | |
Record name | Chlorprothixene | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB01239 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | CHLORPROTHIXENE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2808 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Color/Form |
Pale yellow crystals. | |
CAS No. |
113-59-7 | |
Record name | Chlorprothixene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=113-59-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Chlorprothixene [USAN:USP:INN:BAN:JAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000113597 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Chlorprothixene | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB01239 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | chlorprothixene | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=18720 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Chlorprothixene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID4022810 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Chlorprothixene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.666 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | CHLORPROTHIXENE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9S7OD60EWP | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | CHLORPROTHIXENE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2808 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Melting Point |
153-154, 97-98 °C, CRYSTALS; MP: 221 °C /CHLORPROTHIXENE HYDROCHLORIDE/ | |
Record name | Chlorprothixene | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB01239 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | CHLORPROTHIXENE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2808 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.